molecular formula C10H10INO3 B1611425 Methyl 4-acetamido-3-iodobenzoate CAS No. 190071-23-9

Methyl 4-acetamido-3-iodobenzoate

Cat. No. B1611425
CAS RN: 190071-23-9
M. Wt: 319.1 g/mol
InChI Key: XWTQNEZTXKVCML-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-iodobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a molecular formula of C10H10INO3 and a molecular weight of 337.09 g/mol.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-acetamido-3-iodobenzoate in lab experiments is its versatility. It can be used in various applications, including organic synthesis and drug development. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it.

Future Directions

There are several future directions for the use of Methyl 4-acetamido-3-iodobenzoate in scientific research. One potential direction is in the development of new drugs and pharmaceuticals. This compound has shown promise in the treatment of pain and inflammation, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another potential direction is in the development of new materials. This compound has unique chemical properties that make it useful in the synthesis of new materials with specific properties, such as conductivity or optical properties.
In conclusion, this compound is a chemical compound that has many potential applications in scientific research. Its versatility and unique chemical properties make it useful in various fields, including organic synthesis, drug development, and material science. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

Methyl 4-acetamido-3-iodobenzoate has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. It has also been used in the synthesis of new drugs and pharmaceuticals due to its unique chemical properties.

properties

IUPAC Name

methyl 4-acetamido-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTQNEZTXKVCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571168
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190071-23-9
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-amino-3-iodo-benzoic acid methyl ester (11.1 g, 40.0 mmol) in pyridine (80 mL) was added acetyl chloride (3.30 g, 42.0 mmol) at 0° C. under nitrogen. Stirring continued at 0° C. for 30 minutes. The ice-bath was removed, and stirring continued at room temperature for 16 hours. Pyridine was evaporated under reduced pressure. The residue was taken in ethyl acetate (300 mL). The organic phase was washed with 2 N aqueous HCl (200 mL), water (200 mL), brine (200 mL), and then dried over anhydrous Na2SO4. Removal of solvent gave 4-acetylamino-3-iodo-benzoic acid methyl ester as a white solid. Yield: 12.71 g (99%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the crude 4-amino-3-iodo-benzoic acid methyl ester in 20 mL of acetic acid was added acetic anhydride (1.25 mL). The reaction was heated at 60° C. for 1 h. The reaction mixture was quenched with water, extracted with ethyl acetate, dried over Na2SO4, and concentrated in vacuo. Purification by flash chromatography (SiO2, 1:3 EtOAc/Hexane) afforded 4-acetylamino-3-iodo-benzoic acid methyl ester: MS (m/z) 320.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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